4-Methylphenethylamine
CAS No.: 3261-62-9
Cat. No.: VC21186327
Molecular Formula: C9H13N
Molecular Weight: 135.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3261-62-9 |
|---|---|
| Molecular Formula | C9H13N |
| Molecular Weight | 135.21 g/mol |
| IUPAC Name | 2-(4-methylphenyl)ethanamine |
| Standard InChI | InChI=1S/C9H13N/c1-8-2-4-9(5-3-8)6-7-10/h2-5H,6-7,10H2,1H3 |
| Standard InChI Key | VKJXAQYPOTYDLO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CCN |
| Canonical SMILES | CC1=CC=C(C=C1)CCN |
| Boiling Point | 214.0 °C |
Introduction
Chemical Properties and Identification
4-Methylphenethylamine is characterized by a phenyl ring with a methyl group in the para position and an ethylamine chain. Its molecular structure and key properties are detailed below.
Basic Identification
| Property | Value |
|---|---|
| Chemical Name | 4-Methylphenethylamine |
| CAS Number | 3261-62-9 |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| Synonyms | p-Methylphenethylamine, 2-(p-Tolyl)ethanamine, p-Tolylethylamine |
Physical and Chemical Properties
The physical and chemical characteristics of 4-methylphenethylamine provide important information for its handling, storage, and application in research settings.
| Property | Value |
|---|---|
| Appearance | Clear colorless to light yellow liquid |
| Melting point | 116°C (estimate) |
| Boiling point | 214°C |
| Density | 0.93 g/mL at 25°C |
| Flash point | 195°F |
| Solubility | Slightly soluble in chloroform and methanol |
| pKa | 10.02±0.10 (Predicted) |
The compound exists as a liquid at room temperature with physical properties typical of phenethylamine derivatives . These properties influence its stability, reactivity, and potential formulation considerations for research applications.
Molecular Structure and Classification
Structural Characteristics
4-Methylphenethylamine consists of a phenethylamine backbone with a methyl group attached at the para position of the phenyl ring. This basic structure aligns it with the broader class of phenethylamines, which are characterized by a phenyl ring connected to an amino group via an ethyl chain .
Relationship to Other Phenethylamines
The 4-methyl substitution distinguishes 4MPEA from other structural isomers such as α-methylphenethylamine (amphetamine), β-methylphenethylamine, and N-methylphenethylamine. Each of these modifications produces compounds with distinct pharmacological profiles despite their structural similarities .
Pharmacological Profile
Receptor Interactions
4-Methylphenethylamine exhibits significant activity as a human trace amine-associated receptor 1 (TAAR1) agonist. This property is shared with several structurally related compounds including its monomethylated phenethylamine isomers . TAAR1 is a G protein-coupled receptor that plays important roles in modulating monoaminergic neurotransmission.
The compound's interactions with TAAR1 may lead to several downstream effects:
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Modulation of dopaminergic, noradrenergic, and serotonergic neurotransmission
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Influence on cellular signaling pathways including those involving protein kinase A (PKA) and protein kinase C (PKC)
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Potential effects on monoamine transporter function and regulation
Enzymatic Interactions
Research indicates that 4-methylphenethylamine may inhibit human cytochrome P450 enzymes, specifically CYP1A2 and CYP2A6 . These enzymes are critical components of the body's metabolic system for processing xenobiotics, suggesting potential metabolic interactions that should be considered in pharmacological research involving this compound.
Pharmacodynamics of TAAR1 Activation
TAAR1 activation by compounds like 4-methylphenethylamine produces complex effects on monoamine neurotransmission. This receptor is expressed in several regions of the central nervous system, including:
TAAR1 activation can regulate dopamine transmission through multiple mechanisms, including:
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Direct activation of G protein-coupled inwardly-rectifying potassium channels (GIRKs)
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Modulation of dopamine transporter (DAT) phosphorylation via PKA and PKC signaling
These mechanisms may underlie how TAAR1 agonists like 4-methylphenethylamine could potentially affect behaviors related to reward processing and stimulant effects.
Research Findings and Studies
Structure-Activity Relationship Studies
Research on compounds related to 4-methylphenethylamine has provided insights into structure-activity relationships. Studies on N-alkylated analogs of 4-methylamphetamine (4-MA) have demonstrated that modifications to the amine substituent can significantly alter pharmacological properties .
Key findings from these studies include:
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Lengthening the N-alkyl chain from methyl to ethyl, propyl, and butyl produces a stepwise decrease in potency at monoamine transporters
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N-alkyl chain extension can eliminate substrate activity at dopamine and norepinephrine transporters
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These structural modifications correlate with decreased rewarding effects in behavioral tests
Comparative Studies with Related Compounds
Studies comparing 4-methylphenethylamine and structurally related compounds have revealed differences in pharmacological profiles. The table below summarizes comparative data on monoamine transporter interactions for several related compounds:
| Compound | NE (nM) | DA (nM) | 5-HT (nM) |
|---|---|---|---|
| Dextroamphetamine | 6.6–10.2 | 5.8–24.8 | 698–1,765 |
| Dextromethamphetamine | 12.3–14.3 | 8.5–40.4 | 736–1,292 |
| 4-Methylamphetamine | 22.2 | 44.1 | 53.4 |
| 4-Methylmethamphetamine | 66.9 | 41.3 | 67.4 |
Note: Values represent EC₅₀ in nM. The smaller the value, the more potently the compound releases the neurotransmitter .
These comparative data highlight how minor structural modifications can substantially alter interactions with neurotransmitter systems, potentially leading to different behavioral and physiological effects.
Comparative Analysis with Related Compounds
4-Methylphenethylamine belongs to a family of structurally related compounds, including several that have been more extensively studied. Understanding these relationships provides context for current research and potential future directions.
Structural Relatives
Several important structurally related compounds include:
| Compound | Relationship to 4-Methylphenethylamine |
|---|---|
| 4-Methylamphetamine (4-MA) | Contains an additional α-methyl group |
| 4-Methylmethamphetamine (4-MMA) | Contains additional α-methyl and N-methyl groups |
| 2,5-Dimethoxy-4-methylphenethylamine (2C-D) | Contains 2,5-dimethoxy groups on the phenyl ring |
| 2,5-Dimethoxy-4-methylamphetamine (DOM) | Contains 2,5-dimethoxy groups and an α-methyl group |
Each of these structural modifications leads to distinct pharmacological profiles and effects . This highlights the sensitivity of biological systems to even minor chemical alterations in this class of compounds.
Pharmacological Comparisons
The pharmacological properties of 4-methylphenethylamine differ from its structural relatives in several important ways:
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The absence of an α-methyl group (present in amphetamines) generally results in decreased CNS activity and different pharmacokinetic properties
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While 4-methylamphetamine shows potent and balanced effects on serotonin, norepinephrine, and dopamine release, 4-methylphenethylamine likely has a different selectivity profile
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The substituted compounds like 2C-D (2,5-dimethoxy-4-methylphenethylamine) demonstrate significantly different receptor selectivity profiles compared to the non-methoxylated 4-methylphenethylamine
These differences underscore the importance of precise structural requirements for specific receptor interactions and subsequent pharmacological effects.
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